Product packaging for 4-(2,2,2-trifluoroethyl)-1H-pyrazole(Cat. No.:CAS No. 1211529-61-1)

4-(2,2,2-trifluoroethyl)-1H-pyrazole

Cat. No.: B2586650
CAS No.: 1211529-61-1
M. Wt: 150.104
InChI Key: PITODTLPDGPWRY-UHFFFAOYSA-N
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Description

4-(2,2,2-Trifluoroethyl)-1H-pyrazole (CAS 1211529-61-1) is a versatile pyrazole derivative of significant interest in medicinal and agrochemical research. The pyrazole scaffold is a privileged structure in drug discovery, known for its diverse pharmacological activities, and is found in marketed drugs with anti-inflammatory, antipsychotic, antidepressant, and anti-obesity properties . The incorporation of the 2,2,2-trifluoroethyl group is a common strategy in lead optimization, as it can enhance metabolic stability, lipophilicity, and overall bioactivity due to the electronegative and steric properties of the fluorine atoms . In agrochemical research, analogous compounds featuring a 1-(2,2,2-trifluoroethyl)-1H-pyrazole core have demonstrated potent herbicidal activity, acting as bleaching herbicides that inhibit carotenoid biosynthesis . This makes this compound a valuable building block for synthesizing novel active ingredients. Its molecular formula is C5H5F3N2, with a molecular weight of 150.10 g/mol . This compound is intended for research and development purposes only and is not approved for use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5F3N2 B2586650 4-(2,2,2-trifluoroethyl)-1H-pyrazole CAS No. 1211529-61-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2,2,2-trifluoroethyl)-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F3N2/c6-5(7,8)1-4-2-9-10-3-4/h2-3H,1H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PITODTLPDGPWRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211529-61-1
Record name 4-(2,2,2-trifluoroethyl)-1H-pyrazole
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Synthetic Methodologies for 4 2,2,2 Trifluoroethyl 1h Pyrazole

De Novo Synthesis Strategies for the Pyrazole (B372694) Ring System Incorporating the Trifluoroethyl Moiety

De novo synthesis involves the construction of the heterocyclic ring from acyclic precursors. This approach is highly effective for creating specifically substituted pyrazoles, as the desired substituents can be incorporated into the starting materials, thereby controlling the final substitution pattern of the heterocycle. Two principal strategies dominate this field: cycloaddition reactions and cyclocondensation reactions.

The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, is a powerful method for constructing five-membered heterocyclic rings like pyrazoles. nih.govresearchgate.net This reaction involves a 1,3-dipole (a three-atom, four-pi-electron system) reacting with a dipolarophile (a two-atom, two-pi-electron system) to form a five-membered ring. mdpi.com To synthesize pyrazoles with a trifluoroethyl or trifluoromethyl group, this strategy relies on employing fluorinated 1,3-dipoles. nih.gov

A key 1,3-dipole for incorporating a trifluoromethyl group, a close structural relative of the trifluoroethyl group, is 2,2,2-trifluorodiazoethane (B1242873) (CF₃CHN₂). acs.org This reagent can react with various dipolarophiles to form trifluoromethyl-substituted pyrazolines, which can then be aromatized to pyrazoles. acs.org Another class of fluorinated 1,3-dipoles includes trifluoroacetonitrile (B1584977) imines, which are typically generated in situ from corresponding hydrazonoyl bromide precursors. nih.govresearchgate.netacs.org These highly reactive intermediates offer access to N-functionalized pyrazoles with excellent regioselectivity. nih.gov While these examples primarily yield trifluoromethyl-substituted pyrazoles, the principles extend to the use of diazoalkanes bearing a trifluoroethyl group to achieve the desired 4-(2,2,2-trifluoroethyl) substitution, provided the appropriate dipolarophile is selected.

The general reaction scheme for a [3+2] cycloaddition using a diazo compound is presented below:

1,3-DipoleDipolarophileIntermediateProduct
R-CHN₂ (Diazoalkane)R'C≡CR'' (Alkyne)-Pyrazole
CF₃CHN₂ (2,2,2-Trifluorodiazoethane)Allenic Esters/KetonesPyrazolineCF₃-substituted Pyrazole acs.org

The structure of the final pyrazole product is determined by both the 1,3-dipole and the dipolarophile. To achieve substitution at the 4-position of the pyrazole ring, an appropriately substituted alkyne or alkene is required. For instance, the reaction of a trifluoroethyl-containing diazoalkane with a terminal alkyne could potentially yield a mixture of regioisomers, including the desired 4-substituted product. More sophisticated strategies may involve the use of allenes or enol ethers as dipolarophiles. researchgate.netacs.org A highly regioselective cycloaddition procedure has been described for the reaction of 2,2,2-trifluorodiazoethane with electron-deficient allenes, which, depending on the reaction conditions, can lead to either 5-(trifluoromethyl)pyrazolines or 3-(trifluoromethyl)pyrazoles. acs.org The selection of a dipolarophile with the correct electronic and steric properties is crucial for directing the cycloaddition to yield the 4-(2,2,2-trifluoroethyl)-1H-pyrazole isomer.

Cyclocondensation reactions are a classic and widely used method for pyrazole synthesis, most notably the Knorr pyrazole synthesis. mdpi.combeilstein-journals.org This strategy involves the reaction of a bidentate nucleophile, typically hydrazine (B178648) or its derivatives, with a 1,3-dielectrophilic species, such as a 1,3-dicarbonyl compound or its synthetic equivalent. nih.govnih.gov

The most common approach to pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound with hydrazine. beilstein-journals.orgnih.gov To synthesize this compound via this method, a specifically designed precursor, 3-(2,2,2-trifluoroethyl)pentane-2,4-dione, would be required. The reaction proceeds by initial attack of one hydrazine nitrogen onto one of the carbonyl groups, followed by an intramolecular condensation and dehydration to form the aromatic pyrazole ring.

The general reaction is as follows:

Figure 1: Knorr Pyrazole Synthesis using a Trifluoroethylated 1,3-Diketone.

While this method is straightforward conceptually, the synthesis of the required trifluoroethylated 1,3-dicarbonyl precursor can be a challenge. However, the condensation of various perfluoroalkylated 1,3-dicarbonyl compounds with hydrazines is a known route to fluorinated pyrazoles, demonstrating the viability of this strategy. nih.gov

An alternative and effective cyclocondensation approach involves the reaction of α,β-unsaturated ketones or aldehydes (enones or enals) that bear a trifluoroethyl group with hydrazine. mdpi.com Research has demonstrated that fluorinated enals can serve as effective precursors for the synthesis of 3,4-disubstituted pyrazoles. nih.gov In this method, a β-fluoro-β-perfluoroalkylated enal undergoes a double nucleophilic attack by hydrazine, first at the aldehyde carbon and then at the β-carbon via conjugate addition, followed by cyclization and aromatization to yield the pyrazole product. nih.gov

This method has been successfully applied to the synthesis of various 4-alkyl-3-(perfluoroalkyl)-1H-pyrazoles. nih.gov By starting with an enal containing a trifluoroethyl group at the β-position and an appropriate substituent at the α-position, this reaction can be adapted to produce this compound. The table below summarizes representative findings for the synthesis of related structures. nih.gov

EntryStarting EnalProductYield (%)
12-(Perfluorobutylidene)octanal4-Hexyl-3-perfluoropropyl-1H-pyrazole84
22-(Perfluoroethylidene)octanal4-Hexyl-3-(trifluoromethyl)-1H-pyrazole83
32-(Perfluorooctylidene)octanal4-Hexyl-3-perfluoroheptyl-1H-pyrazole64

Table adapted from findings on the synthesis of 3-(perfluoroalkylated)-1H-pyrazoles. nih.gov

This synthetic route is operationally simple and demonstrates high functional group tolerance, making it a valuable method for accessing pyrazoles with a fluorinated substituent adjacent to the 4-position. nih.gov

Cyclocondensation Reactions Utilizing Trifluoroethylated Precursors

Functionalization of Pre-formed Pyrazole Scaffolds to Introduce the Trifluoroethyl Group

Introducing the trifluoroethyl group onto a pre-existing pyrazole ring is a common strategy that leverages the availability of functionalized pyrazole precursors. This can be achieved either through direct introduction of the group onto an unsubstituted C-H bond or via the conversion of a pre-existing functional group at the 4-position.

Direct C-H functionalization is a highly desirable synthetic strategy due to its atom economy and step efficiency. However, direct C4-trifluoroethylation of an unsubstituted 1H-pyrazole is not a well-established method in the literature. Most research on direct C4-functionalization of pyrazoles has focused on direct fluorination using electrophilic fluorinating agents like Selectfluor™ or elemental fluorine, or on trifluoromethylation. nih.govthieme-connect.de

For instance, direct fluorination of pyrazole derivatives has been shown to occur selectively at the 4-position, consistent with an electrophilic aromatic substitution mechanism. thieme-connect.de Similarly, methods for the direct introduction of a trifluoromethyl (-CF3) group are more developed than for the trifluoroethyl (-CH2CF3) group. nih.gov The development of reagents and conditions for the direct, regioselective introduction of the trifluoroethyl group onto the pyrazole C4-position remains an area for future research.

A more common and versatile approach involves the post-synthetic modification of a pyrazole ring that is already functionalized at the 4-position. This strategy relies on the conversion of a suitable precursor group into the desired 2,2,2-trifluoroethyl substituent.

A key precursor for such modifications is a 4-halopyrazole, such as 4-iodopyrazole. The existence of derivatives like 4-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole demonstrates the synthetic accessibility of such intermediates. sigmaaldrich.com This halo-substituted pyrazole can then undergo cross-coupling reactions with a reagent capable of delivering the trifluoroethyl group.

Another potential route starts with a 4-carbonyl pyrazole derivative (e.g., pyrazole-4-carbaldehyde or a 4-acetylpyrazole). The carbonyl group can be transformed through a multi-step sequence, for example, via a Wittig-type reaction with a fluorinated ylide followed by reduction. The synthesis of pyrazole tethered conjugates often begins with pyrazole carbaldehydes, highlighting their utility as versatile intermediates for further modification. researchgate.net

These derivatization approaches offer flexibility, as the core pyrazole can be synthesized and functionalized separately, allowing for the late-stage introduction of the trifluoroethyl moiety. nih.gov

Table 1: Potential Post-Synthetic Modification Strategies

Starting MaterialPotential Reagent(s)Reaction TypeTarget Intermediate
4-Iodo-1H-pyrazole(2,2,2-trifluoroethyl)zinc halide / Pd or Cu catalystCross-couplingThis compound
4-Iodo-1H-pyrazole2-bromo-3,3,3-trifluoropropene / Cu catalystCross-coupling/ReductionThis compound
Pyrazole-4-carbaldehyde(Trifluoromethyl)trimethylsilane (TMSCF3), then reductionNucleophilic addition4-(1-hydroxy-2,2,2-trifluoroethyl)-1H-pyrazole
Pyrazole-4-carbaldehydeWittig reagent (e.g., Ph3P=CHCF3)Olefination4-(3,3,3-trifluoroprop-1-en-1-yl)-1H-pyrazole

Catalytic Methods in the Synthesis of this compound and its Derivatives

Catalysis plays a crucial role in modern organic synthesis, offering efficient and selective pathways to complex molecules. Both transition metal catalysis and organocatalysis are pivotal in the synthesis and functionalization of heterocyclic compounds like pyrazoles. nih.govnih.gov

Transition metal catalysis, particularly using copper, has been successfully employed for the synthesis of fluorinated pyrazoles. While much of the research has focused on 4-trifluoromethyl pyrazoles, the methodologies can be adapted for trifluoroethylation. semanticscholar.orgrsc.orgdocumentsdelivered.com

A promising strategy involves the copper-catalyzed cycloaddition of 2-bromo-3,3,3-trifluoropropene with suitable precursors. rsc.org This reagent serves as a source for the trifluoroethyl group. For instance, the synthesis of 2-(2,2,2-trifluoroethyl)-substituted benzofurans and indoles has been achieved via a copper-catalyzed one-pot reaction between corresponding tosylhydrazones and 2-bromo-3,3,3-trifluoropropene. rsc.org A similar approach could be envisioned for pyrazoles, potentially through a copper-catalyzed cross-coupling reaction between a 4-halopyrazole and a trifluoroethyl source.

Table 2: Example of a Copper-Catalyzed Trifluoroethylation (Analogous System)

SubstrateReagentCatalyst SystemProductYieldReference
Salicylaldehyde p-tosylhydrazones2-bromo-3,3,3-trifluoropropeneCuI / L-proline2-(2,2,2-trifluoroethyl)-benzofuransup to 93% rsc.org

This highlights the potential of copper catalysis for forging the C-C bond between the pyrazole ring and the trifluoroethyl group under relatively mild conditions.

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis and for constructing heterocyclic systems under green conditions. While specific examples of organocatalytic synthesis of this compound are not prominent in the literature, the general applicability of organocatalysis to pyrazole synthesis is well-documented.

For example, cinchona alkaloids have been used to catalyze the enantioselective synthesis of dihydropyrano[2,3-c]pyrazoles. nih.gov These reactions proceed through tandem Michael additions and cyclizations. The development of organocatalytic methods to introduce fluorinated alkyl groups is an active area of research. rsc.org It is conceivable that future developments could lead to organocatalytic methods for the enantioselective introduction of the trifluoroethyl group onto pyrazole precursors.

Biocatalytic strategies, which employ enzymes as catalysts, offer high selectivity and environmentally benign reaction conditions. However, the application of biocatalysis to the synthesis of trifluoroethylated pyrazoles is currently an underexplored field.

Optimization of Synthetic Parameters and Green Chemistry Considerations

Optimizing synthetic routes to reduce environmental impact while maximizing efficiency is a key goal of modern chemistry. nih.govnih.gov The principles of green chemistry are highly relevant to the synthesis of this compound and its derivatives. nih.gov

Key areas for optimization include the choice of solvent, energy input, and catalyst. The use of greener solvents like water or ethanol, or performing reactions under solvent-free conditions, can significantly reduce waste. ekb.eg Energy-efficient techniques such as ultrasonic or microwave irradiation have been shown to accelerate reaction times and improve yields in the synthesis of fluorinated pyrazoline derivatives and pyrazole-containing Schiff bases. nih.goveurjchem.com

Furthermore, the development of recyclable catalysts, such as magnetic nanocatalysts, aligns with green chemistry principles by simplifying product purification and allowing for catalyst reuse over multiple cycles. growingscience.com Applying these considerations to the synthetic routes described above—for instance, by developing a recyclable copper catalyst for the trifluoroethylation step or using microwave assistance to drive the reaction—would represent a significant advancement.

Table 3: Green Chemistry Considerations for Synthesis

Green Chemistry PrincipleApplication in Pyrazole SynthesisPotential Benefit
Safer Solvents Use of water, ethanol, or solvent-free conditionsReduced toxicity and environmental impact
Energy Efficiency Microwave or ultrasonic irradiationShorter reaction times, lower energy consumption
Catalysis Use of recyclable heterogeneous or nanocatalystsSimplified purification, reduced waste, catalyst reuse
Atom Economy Favoring C-H functionalization or cycloaddition reactionsMaximized incorporation of starting materials into the final product

Chemical Reactivity and Transformation Mechanisms of 4 2,2,2 Trifluoroethyl 1h Pyrazole

Electrophilic Aromatic Substitution Reactions on the Pyrazole (B372694) Ring

In unsubstituted 1H-pyrazole, electrophilic aromatic substitution (SEAr) characteristically occurs at the C4 position, which possesses the highest electron density. olemiss.eduquora.com However, in 4-(2,2,2-trifluoroethyl)-1H-pyrazole, this position is already occupied. Furthermore, the trifluoroethyl group exerts a strong deactivating effect on the pyrazole ring through its negative inductive effect (-I), withdrawing electron density and making the ring significantly less susceptible to attack by electrophiles.

Should a forced electrophilic substitution be carried out, the reaction would be directed to the C3 or C5 positions. The outcome would be complicated by the tautomeric nature of the N-H proton and the deactivating effect of the substituent, which reduces the nucleophilicity of all ring carbons. Reactions such as nitration or halogenation, which typically proceed readily on many aromatic systems, would require harsh conditions for this compound and may result in low yields or complex product mixtures. researchgate.net

Interestingly, reactions of some 4-substituted pyrazoles with the electrophilic fluorinating agent Selectfluor have been shown to result in unexpected transformations. For instance, instead of simple fluorination, pyrazoles with certain methylene-based groups at the C4 position undergo C-C bond cleavage, leading to the formation of a 4-fluoro-pyrazole. researchgate.netsci-hub.se This highlights that the reactivity of 4-substituted pyrazoles under electrophilic conditions can be unconventional and may not follow classical SEAr pathways.

Nucleophilic Reactivity and Anionic Species Formation

The most significant nucleophilic character of this compound originates from the deprotonation of the N-H proton to form the corresponding pyrazolate anion. The pyrazole N-H proton is acidic, and this acidity is substantially enhanced by the electron-withdrawing trifluoroethyl group at C4. Upon treatment with a suitable base, the pyrazolate anion is formed, which is a potent nucleophile. nih.gov

This anion can readily participate in nucleophilic substitution reactions with various electrophiles, most commonly leading to N-functionalized products. The enhanced acidity facilitates the use of a wider range of bases, including milder ones, for anion formation compared to pyrazoles bearing electron-donating groups.

Reactivity of the N-H Proton of the Pyrazole Ring

The N-H proton of this compound is the most reactive site for many transformations. Its acidity is a key feature, making it readily removable by bases. This deprotonation is the initial step for a wide array of synthetic modifications, including N-alkylation, N-acylation, and N-arylation.

The general scheme for N-alkylation is shown below:

This compound + Base → [4-(2,2,2-trifluoroethyl)pyrazolate]- + [H-Base]+

[4-(2,2,2-trifluoroethyl)pyrazolate]- + R-X → 1-Alkyl-4-(2,2,2-trifluoroethyl)-1H-pyrazole + X-

A variety of bases and alkylating agents can be employed in this reaction. The enhanced acidity of the N-H proton in this specific compound suggests that bases like potassium carbonate or even organic amines might be sufficient, in addition to stronger bases like sodium hydride. nih.gov

Table 1: Representative Conditions for N-Alkylation of Pyrazoles

Alkylating Agent Base Solvent General Outcome
Alkyl Halides (e.g., CH3I, BnBr) NaH, K2CO3 DMF, THF, Acetonitrile Good to excellent yields of N-alkylated products.
Dimethyl Sulfate K2CO3 Dioxane Effective for methylation.
Michael Acceptors Catalyst-free or weak base Various N1-alkylation via conjugate addition. nih.gov

This table presents generalized conditions for pyrazole N-alkylation; specific optimization would be required for this compound.

Influence of the Trifluoroethyl Moiety on Reactivity and Electronic Properties

The 2,2,2-trifluoroethyl group (-CH2CF3) is a powerful electron-withdrawing substituent that primarily acts through a strong negative inductive effect (-I). This is due to the high electronegativity of the three fluorine atoms, which polarize the C-F and C-C bonds, drawing electron density away from the point of attachment. olemiss.edu This electronic influence has several profound consequences on the reactivity of the pyrazole ring:

Ring Deactivation: The withdrawal of electron density deactivates the entire aromatic system towards electrophilic attack. The pyrazole ring becomes less nucleophilic compared to unsubstituted pyrazole.

Increased N-H Acidity: By pulling electron density from the ring, the trifluoroethyl group stabilizes the negative charge of the conjugate base (pyrazolate anion) formed upon deprotonation. This results in a lower pKa for the N-H proton, making the compound more acidic.

Modulation of Nitrogen Basicity: The pyridine-like nitrogen (N2) is a site of basicity in pyrazoles. The electron-withdrawing substituent reduces the electron density on this nitrogen, making it a weaker base compared to unsubstituted pyrazole.

NMR Chemical Shifts: The electron-withdrawing nature of the substituent influences the chemical shifts in 1H and 13C NMR spectroscopy. The ring protons and carbons of this compound are expected to resonate at a lower field (higher ppm) compared to the parent pyrazole due to reduced electron shielding. acs.org

Regioselectivity in Chemical Transformations

Regioselectivity is a critical consideration in the functionalization of unsymmetrically substituted pyrazoles, particularly in N-alkylation reactions where two different nitrogen atoms are available. However, for the parent this compound, the molecule is symmetrical with respect to the C3 and C5 positions. Due to rapid annular tautomerism, the N-H proton shuttles between the two nitrogen atoms, making them chemically equivalent on the NMR timescale and for the purpose of most reactions.

Therefore, N-alkylation or N-acylation of this compound itself does not pose a regioselectivity challenge, as it leads to a single N1-substituted product.

The issue of regioselectivity would become paramount if the pyrazole ring were further substituted at either the C3 or C5 position, creating an unsymmetrical molecule. In such cases, the alkylation would yield a mixture of two regioisomers. The ratio of these isomers is typically governed by a combination of:

Steric Effects: The incoming electrophile will preferentially attack the less sterically hindered nitrogen atom.

Electronic Effects: The substituents on the ring (at C3, C4, and C5) influence the nucleophilicity of the adjacent nitrogen atoms. Electron-donating groups generally direct substitution to the adjacent nitrogen, while electron-withdrawing groups direct it to the more distant nitrogen. researchgate.net

For a hypothetical 3-methyl-4-(2,2,2-trifluoroethyl)-1H-pyrazole, N-alkylation would likely favor substitution at N1 (the nitrogen further from the methyl group) due to reduced steric hindrance. researchgate.net

Oxidative and Reductive Transformations

The pyrazole ring is an aromatic system and is generally robust towards both oxidative and reductive conditions.

Oxidative Transformations: The pyrazole nucleus is typically resistant to oxidation by common oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromium trioxide. Under harsh oxidative conditions, the ring may be degraded. If alkyl side chains are present on the ring, they can often be selectively oxidized to carboxylic acids while leaving the pyrazole core intact. researchgate.net For this compound, the trifluoroethyl group itself is highly resistant to oxidation. Some specific reagents can induce unusual oxidative reactions. For example, treatment of certain 4-(substituted methyl)pyrazoles with Selectfluor can lead to oxidation at the C4-methylene group, yielding a 4-formyl-pyrazole, instead of the expected fluorination. researchgate.net

Reductive Transformations: The pyrazole ring is also highly resistant to reduction. Catalytic hydrogenation (e.g., H2/Pd) under typical conditions does not reduce the aromatic pyrazole ring. Achieving reduction to pyrazoline or pyrazolidine (B1218672) requires forcing conditions or specific catalytic systems. The electron-withdrawing trifluoroethyl group would make reduction even more difficult by lowering the electron density of the ring. A notable oxidative process in pyrazole chemistry involves the aromatization of pyrazolines (dihydropyrazoles) to pyrazoles, often achieved with oxidizing agents like manganese dioxide (MnO2). acs.orgnih.gov This, however, is a synthetic step to form the aromatic ring rather than a transformation of an existing pyrazole.

Derivatization and Functionalization Strategies for 4 2,2,2 Trifluoroethyl 1h Pyrazole

N-Alkylation and N-Arylation Reactions of 4-(2,2,2-trifluoroethyl)-1H-pyrazole

Substitution at the nitrogen atoms of the pyrazole (B372694) ring is a primary method for generating diverse derivatives. Since this compound is a symmetrical molecule, the initial N-functionalization does not pose a regioselectivity challenge as both nitrogen atoms are chemically equivalent. The electron-withdrawing nature of the 4-(2,2,2-trifluoroethyl) substituent decreases the nucleophilicity of the ring nitrogens, which can necessitate specific reaction conditions.

N-Alkylation is commonly achieved by reacting the pyrazole with an alkylating agent in the presence of a base. A variety of alkylating agents can be employed, including alkyl halides, tosylates, and Michael acceptors. For instance, catalyst-free Michael addition reactions provide an efficient route for regioselective N1-alkylation of 1H-pyrazoles, yielding products with versatile functional groups like esters and nitriles. semanticscholar.orgacs.org Another effective method involves the use of trichloroacetimidates as electrophiles under Brønsted acid catalysis, which offers an alternative to methods requiring strong bases or high temperatures and proceeds under mild conditions. semanticscholar.org This approach is particularly useful for introducing benzylic, phenethyl, and benzhydryl groups. semanticscholar.org

N-Arylation typically involves transition-metal-catalyzed cross-coupling reactions. Copper-catalyzed N-arylation, often using copper(I) iodide (CuI) with a diamine ligand, is a well-established method for coupling pyrazoles with aryl iodides or bromides. acs.orgasianpubs.org These reactions generally exhibit good functional group tolerance. acs.org Palladium-catalyzed methods have also been developed, though early attempts to extend this methodology to certain N-heterocycles faced challenges. asianpubs.org

Table 1: Representative N-Alkylation and N-Arylation Methods for Pyrazoles
Reaction TypePyrazole SubstrateReagent(s)Catalyst/ConditionsProduct TypeReference
N-Alkylation (Michael Addition)3,5-Disubstituted-1H-pyrazoleα,β-Unsaturated esterCatalyst-freeN1-Alkyl pyrazole acs.org
N-Alkylation4-ChloropyrazolePhenethyl trichloroacetimidateCamphorsulfonic acid (CSA), DCE, rt1-(1-Phenylethyl)-4-chloropyrazole semanticscholar.org
N-ArylationPyrazoleAryl iodide/bromideCuI, diamine ligand, K3PO4 or Cs2CO3N-Aryl pyrazole acs.org
N-ArylationPyrazole4-IodotolueneCu2O, N-ligand, Cs2CO3, DMF1-p-Tolyl-1H-pyrazole asianpubs.org

C-H Functionalization at Various Positions of the Pyrazole Ring

Direct C-H functionalization is a powerful, atom-economical strategy for modifying the pyrazole core, avoiding the need for pre-functionalized starting materials. nih.gov For this compound, the C4 position is substituted, leaving the C3 and C5 positions as potential sites for functionalization. The strong electron-withdrawing effect of the trifluoroethyl group deactivates the ring, making C-H activation more challenging compared to electron-rich pyrazoles.

Achieving regioselectivity in the functionalization of C3 and C5 positions of N-unsubstituted pyrazoles is often difficult. bohrium.com However, for N-substituted pyrazoles, regiocontrol can be achieved through the use of directing groups. For pyrazoles bearing a strong electron-withdrawing group at C4, such as a nitro group, transition-metal-catalyzed C-H arylation can be directed exclusively to the C5 position by installing a directing group at the N1 position. acs.org This approach provides a divergent and regioselective route to 5-aryl-4-substituted-1H-pyrazoles. acs.org Electrophilic substitution reactions, such as thiocyanation or selenocyanation, preferentially occur at the electron-rich C4 position in unsubstituted pyrazoles; however, with the C4 position blocked, these reactions would be forced to occur at C3 or C5, though likely requiring harsher conditions due to ring deactivation. beilstein-journals.org

Transition-metal catalysis is the cornerstone of modern C-H functionalization. bohrium.comdntb.gov.ua Palladium, rhodium, and cobalt catalysts are frequently used to forge new C-C and C-heteroatom bonds at specific positions on the pyrazole ring. nih.govnih.gov A common strategy involves the installation of a removable directing group on the N1 nitrogen, which coordinates to the metal center and directs C-H activation to the adjacent C5 position. This has been successfully applied in the ortho-arylation of N-aryl pyrazoles using cobalt or palladium catalysts. nih.gov While many examples focus on arylation and alkenylation, these catalytic systems have been adapted for a range of transformations. bohrium.com The application of these methodologies to a 4-(2,2,2-trifluoroethyl)-N-directing group-1H-pyrazole would be expected to yield C5-functionalized products.

Table 2: Methodologies for Regioselective C-H Functionalization of Pyrazoles
Reaction TypePyrazole SubstrateReagent(s)Catalyst/ConditionsPosition FunctionalizedReference
C-H ArylationN-Aryl pyrazoleArylboronic acidCo(hfacac)2, CeSO4, HFIPortho-C-H of N-aryl group nih.gov
C-H ArylationN-Directing group-4-nitropyrazoleAryl partnerTransition-metal catalystC5 acs.org
C-H AminationPyrazoles with EWG/EDGPyridinium saltIr photocatalyst, lightN-Arylation via C-H amination of arene acs.orgacs.org
C-H Thiocyanation3,5-Dimethyl-1-phenyl-1H-pyrazoleNH4SCN, PhICl2Metal-free, THF, 0 °CC4 beilstein-journals.org

Synthesis of Heterocyclic Ring-Fused Systems Incorporating this compound

Fusing a second heterocyclic ring to the this compound scaffold is a key strategy for creating novel chemical entities with unique properties. nih.gov The synthesis of these fused systems typically relies on the cyclocondensation of appropriately bifunctionalized pyrazoles. hilarispublisher.com

Common precursors for these syntheses are 5-aminopyrazoles and pyrazole-4-carbaldehydes. semanticscholar.org For example, 5-aminopyrazole derivatives can react with active methylene (B1212753) compounds or β-ketoesters to construct fused pyridinyl or pyrimidinyl rings, leading to scaffolds like pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines. semanticscholar.orgnih.gov Similarly, pyrazole-4-carbaldehydes serve as versatile building blocks for a variety of fused systems through condensation and subsequent cyclization reactions. semanticscholar.org

To create fused systems incorporating the 4-(2,2,2-trifluoroethyl) moiety, a synthetic route would first involve the preparation of a functionalized pyrazole, such as 5-amino-4-(2,2,2-trifluoroethyl)-1H-pyrazole. This precursor could then be subjected to established cyclization protocols to yield the desired fused heterocyclic systems. Another approach involves the cyclocondensation of N-methyl-substituted aminopyrazoles with reagents like N-(chlorosulfonyl)imidoyl chlorides to form pyrazolothiadiazine dioxides. researchgate.netdntb.gov.ua

Table 3: Examples of Pyrazole-Fused Heterocyclic Systems
Fused SystemPyrazole PrecursorReaction Partner(s)General MethodReference
Pyrazolo[3,4-b]pyridine5-Amino-1H-pyrazole-4-carbaldehydeAcetonitrile derivativesFriedländer condensation semanticscholar.org
Pyrazolo[1,5-a]pyrimidine3(5)-Aminopyrazole1,3-Dicarbonyl compoundCondensation/Cyclization ekb.eg
Pyrazolo[3,4-e]indolizine5-(Pyrrolidin-1-yl)-1H-pyrazole-4-carbaldehydeMethylene active nitrilesCondensation followed by intramolecular cyclization semanticscholar.org
PyrazolothiadiazineN-Methyl-5-aminopyrazoleN-(Chlorosulfonyl)imidoyl chlorideCyclocondensation researchgate.netdntb.gov.ua

Preparation of Metal Complexes and Ligands Based on this compound

Pyrazoles and their derivatives are highly effective ligands in coordination chemistry, capable of forming stable complexes with a wide range of metal ions. researchgate.net this compound can act as a ligand in two primary ways: as a neutral molecule coordinating through its pyridinic nitrogen atom, or as an anionic "pyrazolate" ligand after deprotonation of the N-H proton. nih.gov

The synthesis of pyrazole-containing metal complexes can be achieved through various methods, including solution-based reactions and solid-state grinding (mechanochemistry). nih.gov Direct reaction of a metal salt (e.g., MCl₂) with the pyrazole ligand often yields coordination compounds of the type [MCl₂(Hpz)₂]. nih.gov Subsequent reaction with a base can lead to the formation of polymeric metal pyrazolates, [M(pz)₂]n, which are a form of metal-organic framework (MOF). nih.gov

The presence of the strongly electron-withdrawing 4-(2,2,2-trifluoroethyl) group is expected to significantly influence the electronic properties of the ligand. It will reduce the σ-donor capacity of the coordinating nitrogen atom, making it a weaker Lewis base compared to alkyl-substituted pyrazoles. This modification can affect the stability, reactivity, and catalytic activity of the resulting metal complexes. researchgate.net While specific complexes of this compound are not widely reported, the principles of pyrazole coordination chemistry provide a clear framework for their potential synthesis and application. researchgate.net

Table 4: Representative Metal Complexes with Pyrazole-Based Ligands
Complex TypeMetal Ion (M)Ligand(s)General FormulaSynthesis MethodReference
Coordination CompoundCo, Zn, CuPyrazole (Hpz), Chloride[MCl₂(Hpz)₂]Solid-state grinding of MCl₂ and Hpz nih.gov
Pyrazolate Polymer (MOF)Ni, Cu, ZnPyrazolate (pz)[M(pz)₂]nGrinding [MCl₂(Hpz)₂] with base (e.g., KOH) nih.gov
Gold Pyrazolate ClusterAu(I)3-(pyrid-2-yl)-5-tertbutyl-pyrazolate (L)[Au₃(μ-L)₃] and [Au₄(μ-L)₄]Reaction of [AuCl(tht)] with pyrazole ligand and base acs.org
Pyrazolone ComplexVarious transition metalsAcylpyrazolonesChelate complexesSolution-phase reaction researchgate.net

Spectroscopic and Advanced Structural Elucidation Techniques for 4 2,2,2 Trifluoroethyl 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

NMR spectroscopy is the cornerstone technique for determining the solution-state structure of 4-(2,2,2-trifluoroethyl)-1H-pyrazole. By analyzing the magnetic properties of its ¹H, ¹³C, and ¹⁹F nuclei, a detailed map of the molecular framework can be constructed.

The NMR spectra of this compound are distinguished by characteristic signals for the pyrazole (B372694) ring, the trifluoroethyl substituent, and the N-H proton. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the trifluoromethyl group and the aromaticity of the pyrazole ring.

¹H NMR Spectroscopy: The proton spectrum is expected to show three main signals. The N-H proton of the pyrazole ring typically appears as a broad singlet at a downfield chemical shift (δ 12-13 ppm), a consequence of its acidic nature and involvement in intermolecular hydrogen exchange. The two protons on the pyrazole ring at positions 3 and 5 are chemically equivalent due to the rapid N-H tautomerism that occurs in solution, resulting in a single sharp singlet around δ 7.5-8.0 ppm. nih.gov The methylene (B1212753) protons (-CH₂-) of the ethyl group are adjacent to the electron-withdrawing CF₃ group, causing them to be deshielded and appear as a quartet in the range of δ 3.4-3.8 ppm. This splitting pattern (a quartet) arises from coupling to the three neighboring fluorine atoms.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton. The C3 and C5 carbons of the pyrazole ring are equivalent due to tautomerism and are expected to resonate at approximately δ 135 ppm. nih.govcdnsciencepub.com The C4 carbon, bearing the trifluoroethyl substituent, would appear further upfield, around δ 110-115 ppm. For the side chain, the methylene carbon (-CH₂-) signal is split into a quartet by the three fluorine atoms and is expected around δ 35-40 ppm. The trifluoromethyl carbon (-CF₃) also appears as a quartet due to one-bond coupling with the fluorine atoms, typically resonating in the range of δ 125-130 ppm. cdnsciencepub.com

¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum is simple and highly informative, showing a single signal for the three equivalent fluorine atoms of the -CF₃ group. This signal is expected to appear as a triplet around δ -65 to -70 ppm (referenced to CCl₃F), with the triplet splitting caused by coupling to the two adjacent methylene protons. mdpi.com

The table below summarizes the predicted NMR data for this compound.

NucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Assignment
¹H 12.0 - 13.0broad singlet-N-H
7.5 - 8.0singlet-C3-H, C5-H
3.4 - 3.8quartet³JH-F ≈ 10-12 Hz-CH₂-
¹³C 135singlet-C3, C5
125 - 130quartet¹JC-F ≈ 270-280 Hz-CF₃
110 - 115singlet-C4
35 - 40quartet²JC-F ≈ 30-35 Hz-CH₂-
¹⁹F -65 to -70triplet³JF-H ≈ 10-12 Hz-CF₃

Predicted data is based on analysis of similar pyrazole structures and general NMR principles. nih.govcdnsciencepub.commdpi.com

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show a correlation between the -CH₂- protons and the -CF₃ fluorine atoms (if a ¹H-¹⁹F COSY is performed), but no correlations for the singlet pyrazole protons, confirming their isolated nature within the spin system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the ¹H signal at δ 7.5-8.0 ppm to the ¹³C signal at δ 135 ppm (C3/C5) and the ¹H quartet at δ 3.4-3.8 ppm to the ¹³C quartet at δ 35-40 ppm (-CH₂-).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two or three bonds. Key correlations would be expected between the pyrazole C3/C5 protons and the C4 carbon, as well as the methylene protons and the pyrazole C4 carbon, confirming the attachment point of the side chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space. For a related compound, a NOESY experiment was used to distinguish between 3,4- and 4,5-substituted pyrazole tautomers by observing coupling between an aromatic proton and the N-H proton. A similar experiment could confirm spatial proximities in the target molecule.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy probe the vibrational modes of molecules, providing a fingerprint based on their functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be characterized by several key absorption bands. A broad and strong band in the region of 3100-3300 cm⁻¹ is characteristic of the N-H stretching vibration, with the broadening resulting from intermolecular hydrogen bonding. mdpi.com Aromatic C-H stretching of the pyrazole ring would appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene group would be observed just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹). libretexts.org The pyrazole ring C=C and C=N stretching vibrations typically result in a series of bands in the 1400-1600 cm⁻¹ region. nih.gov The most intense and characteristic bands for the trifluoroethyl group are the strong C-F stretching absorptions, which are expected to dominate the region between 1100 and 1300 cm⁻¹. wpmucdn.com

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the N-H stretch is often weak in Raman, the aromatic ring vibrations (C=C, C=N) are typically strong and sharp, appearing in the 1400-1600 cm⁻¹ range. The symmetric C-F stretching vibration of the CF₃ group would also be a prominent feature. Many functional groups in pyrazole derivatives are found to be Raman active, aiding in their spectroscopic elucidation. rsc.org

The table below lists the expected characteristic vibrational frequencies.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100 - 3300N-H stretchPyrazole N-H
~3100C-H stretch (aromatic)Pyrazole C-H
2850 - 2960C-H stretch (aliphatic)-CH₂-
1400 - 1600C=C / C=N stretchPyrazole ring
1100 - 1300C-F stretch-CF₃

Data is based on typical vibrational frequencies for the respective functional groups. mdpi.comlibretexts.orgnih.govwpmucdn.comrsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural insights from the fragmentation pattern of the molecule upon ionization. For this compound (C₅H₅F₃N₂), the calculated molecular weight is approximately 150.04 g/mol .

In an electron ionization (EI) mass spectrum, a distinct molecular ion peak (M⁺) would be expected at m/z 150. The fragmentation of pyrazoles is well-studied and typically involves characteristic losses. researchgate.net The primary fragmentation pathways for this compound would likely include:

Loss of a hydrogen radical: Leading to a significant [M-1]⁺ peak at m/z 149.

Cleavage of the C-C bond in the side chain: Loss of the ·CF₃ radical (mass 69) would result in a fragment at m/z 81.

Ring fragmentation: Pyrazole rings are known to fragment via the expulsion of stable neutral molecules like hydrogen cyanide (HCN, mass 27) or molecular nitrogen (N₂, mass 28). researchgate.net This could lead to fragments at m/z 123 (M-HCN)⁺ or m/z 122 (M-N₂)⁺.

These fragmentation patterns provide confirmatory evidence for the pyrazole core and the nature of the substituent.

X-ray Crystallography in the Determination of Solid-State Structure

X-ray crystallography provides the definitive solid-state structure of a molecule, revealing precise bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, analysis of related N-unsubstituted pyrazoles allows for predictions of its solid-state behavior.

N-H pyrazoles are known to form hydrogen-bonded supramolecular structures in the solid state. mdpi.com Depending on the steric and electronic nature of the C4 substituent, these compounds typically form either trimeric or catemeric (chain-like) motifs through N-H···N hydrogen bonds. mdpi.com For instance, 4-fluoro-1H-pyrazole and 4-iodo-1H-pyrazole form catemeric chains, whereas the chloro and bromo analogs form trimers. mdpi.com Given the size of the trifluoroethyl group, it is plausible that this compound would also form such hydrogen-bonded assemblies, which would significantly influence its melting point and solubility.

Advanced Spectroscopic Methods (e.g., UV-Vis, CD) in Conformational and Electronic Studies

UV-Vis Spectroscopy: Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Pyrazole itself exhibits a strong absorption band around 203-210 nm, which is attributed to a π → π* transition within the aromatic ring. rsc.org The introduction of the 2,2,2-trifluoroethyl group at the C4 position is expected to have a minor effect on the position of this absorption maximum, possibly causing a slight bathochromic (red) or hypsochromic (blue) shift depending on its electronic influence on the pyrazole π-system.

Circular Dichroism (CD) Spectroscopy: Circular dichroism measures the differential absorption of left- and right-circularly polarized light and is a powerful technique for studying chiral molecules. Since this compound is an achiral molecule, it will not exhibit a CD spectrum under normal conditions. A CD signal could only be induced if the molecule were placed in a chiral environment, such as by forming a complex with a chiral host or by aggregation into a supramolecular chiral structure.

Detailed Computational and Theoretical Analyses of this compound Remain Largely Unexplored

A comprehensive review of scientific literature reveals a notable absence of specific computational and theoretical investigations focused solely on the chemical compound this compound. While extensive research employing quantum chemical calculations, Density Functional Theory (DFT), and molecular docking simulations is readily available for the broader pyrazole class of compounds, these detailed studies have not been specifically applied to or published for the this compound isomer.

The existing body of computational chemistry research on pyrazoles covers a wide array of derivatives, often exploring their electronic structure, reactivity, and potential as therapeutic agents. Methodologies such as the calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, conformational analysis, and the prediction of spectroscopic data are standard tools used to characterize these molecules. However, the precise outcomes of such analyses are highly dependent on the specific molecular structure, including the position and nature of substituents on the pyrazole ring.

For instance, studies on related isomers, such as pyrazoles with the trifluoroethyl group attached to the nitrogen atom at position 1 (N1), do exist. Research on compounds like 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole has utilized DFT to calculate its molecular structure, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential. tandfonline.com In that specific case, the HOMO energy was calculated to be -7.12 eV and the LUMO energy was -0.61 eV, indicating a degree of nucleophilic reactivity and high chemical stability. tandfonline.com

However, substituting the trifluoroethyl group at the 4-position on the carbon backbone of the pyrazole ring, as in the subject compound, would significantly alter the molecule's electronic distribution, geometry, and intermolecular interaction potential. Therefore, data from the N1-substituted isomer cannot be accurately extrapolated to describe the properties of this compound.

Similarly, the fields of in silico drug design, including molecular docking and dynamics simulations, have been applied to numerous pyrazole derivatives to predict their interactions with biological targets. researchgate.netnih.govnih.govmdpi.com These computational screening methods are crucial for identifying potential inhibitors for various enzymes and receptors. researchgate.netmdpi.com Likewise, the prediction of spectroscopic parameters (such as NMR and IR spectra) and their comparison with experimental data is a common practice for structural validation in pyrazole chemistry. mdpi.comufrj.br

Despite the prevalence of these computational methods in the study of pyrazoles, specific data sets, tables, and detailed findings for this compound are not present in the reviewed scientific literature. Consequently, a detailed article adhering to the requested scientific rigor for each specified subsection cannot be generated at this time. The scientific community has yet to publish in-depth computational research focused on this particular molecule.

Emerging Research Applications of 4 2,2,2 Trifluoroethyl 1h Pyrazole Derivatives

Role as Key Intermediates in Fine Chemical Synthesis

The 4-(2,2,2-trifluoroethyl)-1H-pyrazole core is a versatile building block in organic synthesis. Its structure allows for functionalization at multiple positions, enabling the construction of more complex molecules. nih.gov The synthesis of the pyrazole (B372694) ring itself can be achieved through various methods, including the cyclocondensation of appropriately substituted diketones or other precursors with hydrazine (B178648). organic-chemistry.orgresearchgate.net

One notable synthetic application involves the one-pot synthesis of 2,2,2-trifluoroethyl 1H-pyrazole-5(3)-carboxylates. researchgate.net This process, which utilizes 2,2,2-trifluoroethanol (TFE) as the reaction medium, demonstrates an efficient pathway to create functionalized pyrazoles that can serve as precursors for pharmaceuticals and agrochemicals. researchgate.net The presence of the trifluoroethyl group is crucial, as it imparts specific electronic properties and lipophilicity to the final products, which can be critical for their intended applications. The development of continuous-flow synthesis methods further enhances the utility of these compounds as intermediates, allowing for more efficient and scalable production. nih.gov

Application in Agrochemical and Crop Protection Research

Pyrazole derivatives have a significant history in crop protection, and the introduction of fluorine-containing substituents has led to the discovery of new active compounds. clockss.orgnih.gov Derivatives of this compound are actively being investigated for their potential as herbicides and fungicides. clockss.orgacs.orgnih.gov

In the field of herbicides, these compounds have been designed as inhibitors of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. nih.gov HPPD is a critical enzyme in plants for the biosynthesis of plastoquinone, which is essential for protecting chloroplasts from light-induced degradation. clockss.org Inhibition of this enzyme leads to characteristic bleaching of the leaves and eventual plant death. clockss.orgnih.gov Research has shown that certain N-(2,2,2)-trifluoroethylpyrazole derivatives exhibit potent pre-emergence herbicidal effects against both broadleaf and grassy weeds. acs.orgnih.gov

Beyond herbicides, the trifluoroethyl pyrazole scaffold is also incorporated into molecules designed for antifungal activity, targeting respiration by blocking mitochondrial complex II in pathogenic fungi. nih.gov

Table 1: Examples of this compound Derivatives in Agrochemical Research

Derivative Class Research Application Mechanism of Action Studied
N-(2,2,2)-trifluoroethylpyrazoles Herbicide Pre-emergence inhibition of weed growth acs.orgnih.gov
Benzoyl Pyrazoles Herbicide Inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD) nih.gov

Utility in Material Science and Polymer Chemistry

The application of pyrazole derivatives extends into material science and polymer chemistry, where their unique properties can be harnessed. nih.gov The incorporation of highly fluorinated groups like trifluoroethyl can significantly alter the physical and chemical properties of materials, including thermal stability, chemical resistance, and surface properties.

A key application is in the field of catalysis for polymerization. Pyrazole derivatives can act as ligands that coordinate with metal centers to form active catalysts. For instance, pyrazoles have been used as ligands with titanium isopropoxide to create catalysts for the ring-opening polymerization of L-lactide to produce polylactic acid (PLA). rsc.org The use of these pyrazole-based ligands can enhance the catalytic activity compared to using the metal precursor alone. rsc.org The electronic influence of the trifluoroethyl group can modulate the catalyst's activity and influence the properties of the resulting polymer.

Contribution to Ligand Design in Catalysis and Coordination Chemistry

The pyrazole nucleus is an important ligand in coordination chemistry due to its ability to form stable complexes with a wide range of metal ions. unicam.itresearchgate.net The introduction of a trifluoroethyl group at the 4-position significantly modulates the electronic properties of the pyrazole ring. This electron-withdrawing group influences the acidity of the N-H proton and the donor properties of the pyridine-like nitrogen atom, which in turn affects the stability, reactivity, and catalytic activity of the resulting metal complexes. chemrxiv.orgnih.gov

Trifluoromethyl- and, by extension, trifluoroethyl-substituted pyrazoles are considered promising ligands whose coordination chemistry is a subject of ongoing exploration. chemrxiv.org These ligands can coordinate to metals like manganese, cobalt, nickel, copper, and zinc. chemrxiv.org The resulting coordination compounds have potential applications in catalysis, where the ligand structure can be fine-tuned to control the selectivity and efficiency of chemical transformations. chemscene.com The amphiprotic character of the pyrazole ring, containing both a Brønsted acidic NH group and a basic nitrogen atom, gives rise to a rich and versatile coordination chemistry. nih.gov

Table 2: Metal Complexes with Pyrazole-Based Ligands and Their Applications

Metal Center Ligand Type Research Application Area
Titanium (Ti) Pyrazole Catalysis of L-lactide polymerization rsc.org
Ruthenium (Ru) Bis(pyrazolyl)pyridine (pincer-type) Stoichiometric reactivity studies nih.gov
Mn(II), Co(II), Ni(II), Cu(II), Zn(II) 5-methyl-3-(trifluoromethyl)-1H-pyrazole Fundamental coordination chemistry chemrxiv.org

Exploration in Probe Development for Biological Systems (in vitro/mechanistic)

The structural and electronic features of fluorinated pyrazoles make them attractive scaffolds for the development of molecular probes for bioimaging and mechanistic studies. nih.gov Fluorescent bioimaging is a powerful technique for studying biological processes in real-time within cellular systems. nih.gov Pyrazole derivatives are noted for their synthetic versatility, which allows for the incorporation of fluorophores and other reporter groups. nih.gov

The trifluoroethyl group can enhance properties such as membrane permeability and metabolic stability, which are desirable for intracellular probes. elsevierpure.com Furthermore, the pyrazole scaffold can be part of a "click" chemistry reagent. For example, fluorinated 4H-pyrazoles have been investigated for their Diels-Alder reactivity, suggesting their potential for bioconjugation applications, where they can be used to label biomolecules for in vitro analysis. mit.edu Research into pyrazoline-BODIPY hybrid probes demonstrates their utility for ultrafast cell staining in long-term bioimaging experiments. nih.gov

Potential as Pharmacophore Building Blocks

In medicinal chemistry, a pharmacophore is the essential three-dimensional arrangement of features in a molecule that is responsible for its biological activity. pjps.pkresearchgate.net The pyrazole ring is considered a "privileged scaffold" as it is a core component in numerous biologically active compounds and FDA-approved drugs. nih.govmdpi.com

The this compound moiety serves as a valuable pharmacophore building block. The trifluoroethyl group can enhance binding affinity to biological targets through favorable interactions and can improve metabolic stability and cell permeability. elsevierpure.com Derivatives incorporating this scaffold are being investigated in a variety of in vitro therapeutic contexts. For instance, pyrazole-based compounds have been synthesized and evaluated for their potential as antiproliferative agents against cancer cell lines, inhibitors of human coronavirus, and antifungal agents. mdpi.comnih.govnih.gov These preclinical studies explore the fundamental interactions between the small molecule and its biological target, laying the groundwork for further drug development, without assessing clinical efficacy or safety. nih.gov

Table 3: this compound as a Pharmacophore Building Block

Derivative Class In Vitro Biological System/Target Studied
Pyrano[2,3-c]pyrazoles Human Coronavirus 229E Inhibition mdpi.com
Pyrazole-based compounds Antiproliferative activity in human cancer cell lines pjps.pknih.gov
Triazole-pyrazole hybrids Antifungal activity against C. albicans nih.gov

Future Directions and Challenges in 4 2,2,2 Trifluoroethyl 1h Pyrazole Research

Development of Novel and Sustainable Synthetic Methodologies

A primary challenge in the synthesis of fluorinated pyrazoles is the reliance on harsh reagents and multi-step procedures, which can be inefficient and environmentally burdensome. acs.org Future research will undoubtedly focus on developing more sustainable and efficient synthetic routes to 4-(2,2,2-trifluoroethyl)-1H-pyrazole and its derivatives.

Key areas of development include:

Green Chemistry Approaches: Emphasis will be placed on methods that utilize greener solvents, reduce energy consumption, and minimize waste. rsc.org This includes exploring microwave-assisted synthesis, flow chemistry techniques, and catalyst-free reactions. numberanalytics.combiointerfaceresearch.com

Catalytic Methods: The development of novel iron-catalyzed or other earth-abundant metal-catalyzed reactions could provide more sustainable alternatives to precious metal catalysts. rsc.org Photocatalysis and enzymatic catalysis are also emerging as powerful tools for constructing heterocyclic rings under mild conditions. researchgate.net

Atom Economy: Multicomponent reactions (MCRs), which form a product in a single step from three or more reactants, are highly desirable for their high atom economy and operational simplicity. mdpi.com Future efforts will likely aim to incorporate the 4-(2,2,2-trifluoroethyl) moiety through such convergent strategies.

Late-Stage Fluorination: While many syntheses build the pyrazole (B372694) ring from already fluorinated precursors, developing methods for the late-stage introduction of the trifluoroethyl group onto a pre-formed pyrazole scaffold remains a significant goal. This would provide more flexible and efficient access to a wider range of derivatives.

Overcoming the challenges associated with the scalability, cost, and environmental impact of current synthetic methods is crucial for the broader application of this compound. acs.org

Exploration of Undiscovered Reactivity Pathways and Site-Selective Functionalization

The electronic nature of the pyrazole ring, influenced by the two adjacent nitrogen atoms and the strongly electron-withdrawing 4-(2,2,2-trifluoroethyl) group, dictates its reactivity. A significant challenge lies in predictably controlling the functionalization at the remaining positions of the heterocycle (N1, C3, and C5).

Future research will likely focus on:

C-H Functionalization: Direct C-H functionalization has emerged as a powerful tool in organic synthesis, avoiding the need for pre-functionalized starting materials. scholaris.ca Developing catalytic systems that can selectively target the C3 or C5 positions of the this compound core is a major objective. rsc.orgrsc.org

Regioselective N-Alkylation and N-Arylation: Controlling the substitution at the N1 position is critical for modulating the compound's biological and physical properties. Research into selective N1 functionalization in the presence of the C4-trifluoroethyl group will be essential for creating diverse libraries of compounds.

Cycloaddition Reactions: The pyrazole ring itself can participate in various cycloaddition reactions. nih.gov Understanding how the C4-substituent influences the dienophilic or dipolarophilic character of the ring could open new avenues for constructing more complex fused heterocyclic systems.

Achieving high site-selectivity is a persistent challenge in heterocyclic chemistry, and overcoming this for the this compound scaffold will require the development of sophisticated catalytic and directing-group strategies. scholaris.carsc.org

Advancements in Targeted Derivatization for Specific Applications

The pyrazole nucleus is a "privileged scaffold" in medicinal chemistry and agrochemistry, found in numerous approved drugs and pesticides. mdpi.comnih.gov The introduction of fluorine or fluoroalkyl groups often enhances a molecule's metabolic stability, binding affinity, and cell permeability. nih.govolemiss.edu Consequently, a major future direction is the targeted synthesis of this compound derivatives for specific biological applications.

Potential applications and the challenges involved include:

Medicinal Chemistry: Derivatives could be designed as inhibitors for various enzymes or as receptor ligands. nih.govresearchgate.net Pyrazoles are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. researchgate.netnih.govresearchgate.net The key challenge is to perform systematic structure-activity relationship (SAR) studies to optimize potency and selectivity for specific biological targets.

Agrochemicals: Fluorinated pyrazoles are prominent in modern fungicides and insecticides. researchgate.netresearchgate.net Derivatives of this compound could be synthesized and screened for potential herbicidal, fungicidal, or insecticidal activity.

Materials Science: Pyrazoles can act as ligands in coordination chemistry or as building blocks for functional materials. nih.gov The unique electronic properties imparted by the trifluoroethyl group could be exploited in the design of novel polymers, dyes, or electronic materials.

A significant hurdle in this area is the need for high-throughput synthesis and screening methods to efficiently evaluate the large number of potential derivatives for these diverse applications.

Integration of Computational Chemistry for Predictive Design

Computational chemistry is an indispensable tool for modern chemical research, enabling the prediction of molecular properties and reaction outcomes, thereby accelerating the design and discovery process. researchgate.net For this compound, computational methods will be crucial for overcoming research challenges.

Key applications include:

Predicting Reactivity: Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to model the electronic structure of the molecule. nih.govnih.gov This allows for the prediction of the most likely sites for electrophilic or nucleophilic attack, guiding the development of selective functionalization strategies.

Structure-Based Drug Design: In medicinal chemistry, molecular docking and molecular dynamics simulations can predict how derivatives of this compound might bind to biological targets like proteins or enzymes. nih.gov This in silico screening can prioritize the synthesis of compounds with the highest predicted activity, saving time and resources.

Elucidating Molecular Properties: DFT studies can provide insight into molecular geometry, electronic stability, and reactivity. For instance, a DFT study on the related compound 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole confirmed its molecular structure and investigated its electronic properties, showing it to have a degree of nucleophilic reactivity and high chemical stability.

The main challenge is the accuracy of the computational models and the need for experimental validation of the theoretical predictions. researchgate.net Integrating artificial intelligence and machine learning could further enhance the predictive power of these computational tools. numberanalytics.com

Table 1: Selected Computational Data for a this compound Derivative Data derived from a DFT study on 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole.

ParameterMethodFindingImplication
Molecular StructureDFT (B3LYP/6-311G(2d,p))Calculated structure is consistent with X-ray diffraction data.Confirms the accuracy of the computational model for this class of compounds.
Frontier Molecular OrbitalsDFTAnalysis of HOMO-LUMO energies.Indicates high chemical stability and potential for nucleophilic reactivity.
Molecular Electrostatic PotentialDFTInvestigation of charge distribution.Helps identify sites susceptible to electrophilic or nucleophilic attack.

Interdisciplinary Research Opportunities with this compound

The unique properties conferred by the fluorinated pyrazole core create opportunities for collaboration across diverse scientific disciplines. Moving beyond its foundational chemistry, the full potential of this compound can be realized through interdisciplinary research.

Future opportunities include:

Chemical Biology: Designing and synthesizing derivatives as chemical probes to study biological pathways. The trifluoroethyl group can serve as a useful spectroscopic tag (¹⁹F NMR) for studying interactions with biomolecules.

Materials Science and Engineering: Incorporating the this compound unit into polymers could lead to materials with enhanced thermal stability, chemical resistance, or unique optical properties. numberanalytics.com Its use as a ligand in organometallic chemistry could yield novel catalysts or functional metal-organic frameworks (MOFs). nih.gov

Pharmacology and Toxicology: A thorough investigation of the metabolic pathways, pharmacokinetics, and potential toxicity of this compound and its derivatives is essential for any potential therapeutic application. mdpi.com This requires close collaboration between synthetic chemists and life scientists.

Agricultural Science: Field testing of promising derivatives for their efficacy as agrochemicals and assessing their environmental impact are crucial steps that require expertise beyond synthetic chemistry. researchgate.net

The primary challenge in fostering these collaborations is bridging the knowledge gap between different fields and securing funding for projects that span multiple traditional research areas.

Q & A

Q. What are the common synthetic routes for preparing 4-(2,2,2-trifluoroethyl)-1H-pyrazole derivatives?

  • Methodological Answer : Pyrazole derivatives with trifluoroethyl substituents are typically synthesized via cyclocondensation or regioselective approaches. For example, describes the regioselective synthesis of pyrazoles using N-tosylhydrazones and aldehydes under copper catalysis, achieving high functional group tolerance. Reaction conditions often involve refluxing in THF/water (1:1) with copper sulfate and sodium ascorbate at 50°C for 16 hours, yielding products in ~60% efficiency after column chromatography . Alternative routes include coupling trifluoroethyl-containing precursors with pyrazole cores under palladium catalysis, as suggested by derivatives in .

Q. How is the molecular structure of this compound derivatives characterized?

  • Methodological Answer : X-ray crystallography is the gold standard for structural confirmation. and provide examples where single-crystal X-ray diffraction resolved bond lengths, angles, and torsion angles (e.g., C–C bonds averaging 1.39 Å and C–N bonds at 1.32 Å). NMR spectroscopy (¹H/¹³C) is critical for verifying regiochemistry and purity. For instance, and highlight the use of DEPT and HSQC spectra to assign methylene protons in trifluoroethyl groups (δ ~4.2 ppm) and pyrazole ring protons (δ ~6.5–8.0 ppm) .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer : Safety measures include using explosion-proof equipment (due to flammability risks) and ensuring proper ventilation to avoid inhalation of dust or vapors. and emphasize storing the compound in a dry, airtight container away from heat and light. In case of skin contact, immediate washing with soap and water is required, while eye exposure necessitates flushing with saline for 15 minutes. Always use nitrile gloves and safety goggles during synthesis .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrazole functionalization be addressed?

  • Methodological Answer : Regioselectivity in pyrazole synthesis is influenced by electronic and steric factors. demonstrates that N-tosylhydrazones react with α,β-unsaturated carbonyls to favor 1,3,5-trisubstituted pyrazoles. Computational modeling (e.g., DFT) can predict electron-deficient sites, guiding substituent placement. For example, trifluoroethyl groups at position 4 (as in ) stabilize intermediates via electron-withdrawing effects, directing electrophilic attack to position 5 .

Q. What computational methods predict the reactivity of this compound in biological systems?

  • Methodological Answer : Molecular docking and MD simulations are used to study interactions with targets like carbonic anhydrase ( ) or prostaglandin synthases. Software such as AutoDock Vina can model binding affinities, while QSAR models correlate trifluoroethyl group electronegativity with inhibitory potency. For instance, derivatives in show enhanced binding to kinase targets due to fluorine’s hydrophobic interactions .

Q. How do structural modifications influence the pharmacological activity of this compound derivatives?

  • Methodological Answer : Substitutions at position 3 or 5 (e.g., chloro, methoxy) modulate bioactivity. reports that 5-(4-chlorophenyl)-3-trifluoromethyl derivatives inhibit carbonic anhydrase IX (IC₅₀ = 12 nM) by mimicking the sulfonamide pharmacophore. Fluorine atoms enhance metabolic stability and membrane permeability, as seen in ’s kinase inhibitors, which retain >80% activity after hepatic microsome incubation .

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